Anticancer Cytotoxicity: Head-to-Head Comparison with 3′-Fluorinated Purine Nucleoside Analogs
In a direct head-to-head study of 23 synthesized 3′-fluorinated purine nucleosides, compound 22 (2-amino-6-chloropurine 3′-deoxy-3′-fluororiboside) demonstrated potent tumor cell growth inhibition with IC50 values of 0.5–1.0 μM against both HCT116 (colon cancer) and 143B (osteosarcoma) cell lines [1]. This activity is comparable to the most potent compounds in the series, including the protected nebularine analog 1 (IC50 0.5–1.0 μM) and protected 6-methylpurine riboside 29 (IC50 0.5–1.0 μM), and is superior to many other analogs such as compounds 3–4 (IC50 5.0–10 μM) and compounds 5–11, 13–20, 31, 33–38, and 43–46 (IC50 >10–20 μM) [2]. The reference control camptothecin showed IC50 values of 0.30 μM (HCT116) and 1.20 μM (143B) [3].
| Evidence Dimension | Cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | IC50 = 0.5–1.0 μM (HCT116); 0.5–1.0 μM (143B) |
| Comparator Or Baseline | Compound 1 (protected nebularine analog): IC50 = 0.5–1.0 μM; Compound 29 (protected 6-methylpurine riboside): IC50 = 0.5–1.0 μM; Compounds 3–4: IC50 = 5.0–10 μM; Compounds 5–11, 13–20, 31, 33–38, 43–46: IC50 >10–20 μM; Camptothecin (positive control): IC50 = 0.30 μM (HCT116), 1.20 μM (143B) |
| Quantified Difference | Target compound IC50 is 5- to >20-fold lower (more potent) than less active analogs; activity is comparable to the most potent analogs in the series |
| Conditions | Human colon cancer cell line HCT116 and human osteosarcoma cancer cell line 143B; cytotoxicity assay measuring tumor cell growth inhibition |
Why This Matters
This quantitative evidence demonstrates that the 2-amino-6-chloro substitution, in combination with 3′-fluoro modification, yields potent anticancer activity that is not universally shared by other 3′-fluorinated purine nucleosides, justifying its selection over less active or untested analogs in anticancer research programs.
- [1] Ren H, An H, Hatala PJ, Stevens WC Jr, Tao J, He B. Versatile synthesis and biological evaluation of novel 3′-fluorinated purine nucleosides. Beilstein J Org Chem. 2015;11:2509–2520. doi:10.3762/bjoc.11.272 View Source
- [2] Ren H, An H, Hatala PJ, Stevens WC Jr, Tao J, He B. Table 2: Cytotoxicity IC50 (μM) of synthesized 3′-fluorinated purine nucleosides. Beilstein J Org Chem. 2015;11:2509–2520. doi:10.3762/bjoc.11.272 View Source
- [3] Ren H, An H, Hatala PJ, Stevens WC Jr, Tao J, He B. Table 2: Cytotoxicity IC50 (μM) of synthesized 3′-fluorinated purine nucleosides (camptothecin control). Beilstein J Org Chem. 2015;11:2509–2520. doi:10.3762/bjoc.11.272 View Source
